Cas no 438029-86-8 (3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one)

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core substituted with a phenoxyphenyl group and a sulfanyl moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of the sulfanyl group enhances its ability to participate in nucleophilic reactions, while the fused quinazolinone scaffold offers stability and versatility for further derivatization. Its molecular architecture suggests possible bioactivity, making it a candidate for research in drug discovery, particularly as a building block for kinase inhibitors or antimicrobial agents. The compound’s well-defined synthetic pathway allows for consistent purity and scalability, supporting its use in advanced chemical studies.
3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one structure
438029-86-8 structure
Product Name:3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
CAS No:438029-86-8
MF:C20H14N2O2S
MW:346.402363300323
CID:3105216
PubChem ID:4687378
Update Time:2025-10-31

3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Mercapto-3-(4-phenoxy-phenyl)-3H-quinazolin-4-one
    • 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
    • 438029-86-8
    • CS-0219192
    • 3-(4-phenoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
    • C20H14N2O2S
    • EN300-03349
    • F1285-1958
    • AKOS000116405
    • AKOS022137675
    • Oprea1_181675
    • Oprea1_129673
    • 3-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one
    • NSA02986
    • STL273851
    • STL482277
    • 3-(4-phenoxyphenyl)-2-sulfanylquinazolin-4(3H)-one
    • Inchi: 1S/C20H14N2O2S/c23-19-17-8-4-5-9-18(17)21-20(25)22(19)14-10-12-16(13-11-14)24-15-6-2-1-3-7-15/h1-13H,(H,21,25)
    • InChI Key: SSCNDAPWOKIBLW-UHFFFAOYSA-N
    • SMILES: S=C1NC2C=CC=CC=2C(N1C1C=CC(=CC=1)OC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 346.07759887Da
  • Monoisotopic Mass: 346.07759887Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 73.7Ų

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3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:438029-86-8)3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
Order Number:A1086866
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:27
Price ($):170.0
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3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one Related Literature

Additional information on 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

3-(4-Phenoxyphenyl)-2-Sulfanyl-3,4-Dihydroquinazolin-4-One: A Comprehensive Overview

3-(4-Phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 438029-86-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and potential applications of 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one.

Structural Characteristics: The molecular formula of 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is C19H16N2O2S, with a molecular weight of 356.40 g/mol. The compound features a quinazolinone core linked to a phenoxyphenyl group via a sulfur atom. The presence of the phenoxyphenyl moiety and the sulfur atom imparts unique electronic and steric properties to the molecule, which are crucial for its biological activities.

Synthesis Methods: Several synthetic routes have been reported for the preparation of 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One common method involves the reaction of 2-aminothiophenol with 4-phenoxybenzaldehyde to form an intermediate imine, which is then cyclized using a suitable dehydrating agent such as acetic anhydride or polyphosphoric acid (PPA). Another approach involves the condensation of 2-aminothiophenol with 4-phenoxybenzoyl chloride followed by cyclization under basic conditions. These methods provide high yields and are widely used in both academic and industrial settings.

Biological Activities: The biological activities of 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one have been extensively studied in recent years. One of the most notable activities is its antitumor potential. Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

In addition to its antitumor properties, 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has also demonstrated anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Potential Applications: Given its diverse biological activities, 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has several potential applications in medicine. In oncology, it could be developed into a novel anticancer agent for use in combination therapy or as a single agent in specific cancer types. In inflammation research, it could serve as a lead compound for the development of new anti-inflammatory drugs with fewer side effects compared to existing treatments.

Clinical Trials: While preclinical studies have shown promising results, further clinical trials are necessary to evaluate the safety and efficacy of 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. Several Phase I and II clinical trials are currently underway to assess its pharmacokinetics, pharmacodynamics, and therapeutic potential in human subjects. These trials will provide valuable insights into the compound's behavior in vivo and pave the way for its potential approval as a new therapeutic agent.

Literature Review: Recent publications have highlighted the importance of quinazolinone derivatives in drug discovery. For instance, a study published in the Journal of Medicinal Chemistry reported that quinazolinones with similar structural features to 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one exhibit potent antitumor activity against multidrug-resistant cancer cells. Another study in Bioorganic & Medicinal Chemistry Letters demonstrated that these compounds can effectively inhibit angiogenesis by targeting VEGF receptors.

In conclusion, 3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one (CAS No. 438029-86-8) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural characteristics and diverse biological activities make it an attractive candidate for further development into novel therapeutic agents. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in drug discovery.

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Amadis Chemical Company Limited
(CAS:438029-86-8)3-(4-phenoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
A1086866
Purity:99%
Quantity:1g
Price ($):170.0
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